Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTINZMXUQCSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted isoquinoline derivatives with various functional groups.
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmacophore
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate exhibits significant potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets related to neurological disorders and cancer treatment. Research has shown that derivatives of isoquinoline compounds can exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further exploration in therapeutic applications .
Case Study: Anticancer Activity
In a study published in the Molecules journal, researchers synthesized various isoquinoline derivatives, including this compound. The results indicated that these compounds demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell proliferation .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways aimed at developing new compounds with desired biological activities.
Table: Synthetic Routes Involving this compound
Material Science
Applications in Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for its potential to enhance material properties. The compound's bromine atom can participate in radical polymerization processes, leading to the development of novel materials with specific mechanical and thermal characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Dihydroisoquinoline Family
Compound A: Tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS: 258515-65-0)
- Key Differences: Lacks the 3,3-dimethyl substituents present in the target compound. The 3,4-dihydro structure implies a partially saturated isoquinoline ring, reducing steric hindrance compared to the 3,3-dimethyl variant. Reactivity: The absence of methyl groups at the 3-position may increase susceptibility to oxidation or nucleophilic attack at the ester group. Safety data for this compound indicate standard handling precautions for brominated aromatic compounds, including skin/eye protection and adequate ventilation .
Compound B : Tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate
- Key Differences: Features an indole core instead of a dihydroisoquinoline scaffold. Contains a complex tricyclic phenanthrene-derived substituent, introducing significant steric bulk and hydrophobicity. Applications: Reported in NMR studies (13C and 1H), this compound’s structural complexity suggests use in natural product synthesis or receptor-targeted drug design, unlike the simpler brominated dihydroisoquinoline .
Functional Group Comparisons
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 1,4-Dihydroisoquinoline | 3,4-Dihydroisoquinoline | Indole |
| Substituents | 7-Br, 3,3-dimethyl, tert-butyl | 7-Br, tert-butyl | Methyl, phenanthrene-derived |
| Steric Hindrance | High (3,3-dimethyl) | Moderate | Extremely High |
| Reactivity at Bromine | High (cross-coupling) | High | N/A (no bromine) |
| Stability | Enhanced (tert-butyl) | Moderate | Variable (complex substituents) |
Research Findings and Limitations
- Gaps in Data: Direct comparative studies on reaction yields, bioavailability, or degradation pathways are absent in the provided evidence.
- Theoretical Predictions : Computational modeling suggests that the 3,3-dimethyl groups in the target compound could hinder π-π stacking interactions compared to Compound A, affecting crystallinity or binding to biological targets.
Biological Activity
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate (CAS Number: 1338097-16-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Dopamine Receptors : Research indicates that compounds structurally related to this isoquinoline derivative may act as positive allosteric modulators for dopamine receptors, particularly D1 receptors. This mechanism is crucial for the treatment of neurodegenerative disorders like Parkinson's disease .
- Antioxidant Properties : The compound has shown potential antioxidant activity, which can mitigate oxidative stress-related damage in cells. This property is significant in the context of neuroprotection and cancer therapy .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and findings associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Dopamine D1 Modulation | Positive allosteric modulation | |
| Antioxidant Activity | Reduces oxidative stress | |
| Anti-inflammatory Activity | Inhibits cytokine production |
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective effects of isoquinoline derivatives, this compound was administered to mouse models exhibiting symptoms of Parkinson's disease. The results demonstrated significant improvements in motor function and reduced neuronal degeneration compared to control groups .
Case Study 2: Antioxidant Activity Assessment
A separate investigation focused on the antioxidant properties of this compound highlighted its ability to scavenge free radicals effectively. The study utilized various assays (DPPH and ABTS) to quantify the antioxidant capacity, revealing that this compound exhibited comparable efficacy to established antioxidants like ascorbic acid .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, bromo-substituted intermediates can be alkylated or arylated using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in refluxing solvents like THF or DMF. This method allows regioselective introduction of substituents at the 7-position . Purification often involves column chromatography, and yields depend on reaction time, temperature, and stoichiometric ratios of reagents.
Q. How is this compound characterized spectroscopically?
Characterization relies on ¹H/¹³C NMR , HREIMS (High-Resolution Electron Ionization Mass Spectrometry) , and HPLC retention time analysis . For instance, ¹H NMR in CDCl₃ resolves signals for tert-butyl groups (~1.4 ppm) and dihydroisoquinoline protons (e.g., aromatic protons at 6.8–7.5 ppm). HREIMS confirms molecular weight with precision (e.g., [M+H]⁺ at m/z 368.0845 for analogous compounds) .
Q. What are the stability considerations during storage and handling?
While specific data for this compound is limited, structurally similar tert-butyl-protected dihydroisoquinolines are hygroscopic and sensitive to light/heat. Storage at –20°C under inert atmosphere (argon/nitrogen) in amber vials is recommended. Decomposition via hydrolysis of the carboxylate ester can occur in humid conditions, necessitating anhydrous solvents for reactions .
Advanced Research Questions
Q. How do substituents at the 7-position influence reactivity in cross-coupling reactions?
The bromo group at C7 serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies show that electron-withdrawing groups (e.g., Br, CN) enhance oxidative addition efficiency with Pd catalysts, while steric hindrance from 3,3-dimethyl groups may slow transmetallation. For example, replacing bromo with trifluoromethylbenzyl groups (as in derivative 7c) alters electronic density, affecting coupling yields .
Q. What strategies optimize reaction yields when introducing bulky substituents?
- Catalyst selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems due to its bulky, electron-rich ligands.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature control : Slow heating (40–60°C) minimizes side reactions like β-hydride elimination .
Q. How can contradictory NMR data between batches be resolved?
Discrepancies often arise from rotamers (due to restricted rotation of the tert-butyl group) or solvent impurities . Solutions include:
Q. What role does this compound play in structure–activity relationship (SAR) studies for medicinal chemistry?
The 7-bromo substituent is a key site for derivatization in drug discovery. For example, replacing bromo with bioisosteres (e.g., -CF₃, -CN) modulates lipophilicity (logP) and target binding. In SAR studies, tert-butyl 7-(2-cyanobenzyl)-analogs showed enhanced kinase inhibition compared to bromo derivatives, highlighting the importance of electronic and steric tuning .
Methodological Insights
Q. What analytical techniques validate purity for catalytic applications?
Q. How are computational methods used to predict reactivity?
Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict sites for electrophilic attack. For tert-butyl 7-bromo derivatives, the C7 position shows higher electrophilicity (LUMO = –1.8 eV) compared to the carboxylate group, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
